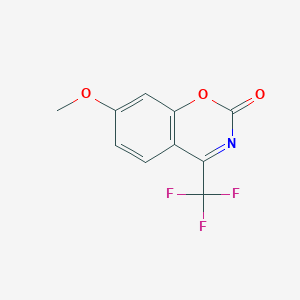
2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- is a heterocyclic organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzene ring fused to an oxazine ring, with a methoxy group at the 7th position and a trifluoromethyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methyl isobutyl ketone under reflux conditions. This method yields the desired benzoxazinone compound through a cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the extraction of raw materials, reaction under controlled conditions, and purification steps such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
作用機序
The mechanism of action of 2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as chymotrypsin by forming a covalent bond with the active site, leading to enzyme inactivation . Additionally, it can interfere with the growth and development of certain pests and pathogens by disrupting their metabolic processes .
類似化合物との比較
Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA): Known for its role in plant defense mechanisms.
2-Methyl-4H-3,1-benzoxazin-4-one: Used in various chemical syntheses and exhibits different biological activities.
Uniqueness
2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties
特性
CAS番号 |
823190-64-3 |
|---|---|
分子式 |
C10H6F3NO3 |
分子量 |
245.15 g/mol |
IUPAC名 |
7-methoxy-4-(trifluoromethyl)-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C10H6F3NO3/c1-16-5-2-3-6-7(4-5)17-9(15)14-8(6)10(11,12)13/h2-4H,1H3 |
InChIキー |
UWPYCCSJUKSBRS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=NC(=O)O2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


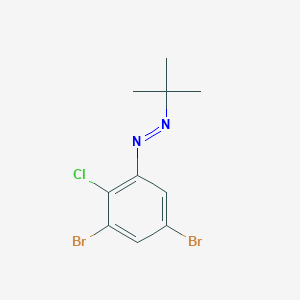
![N-ethyl-2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B14211378.png)
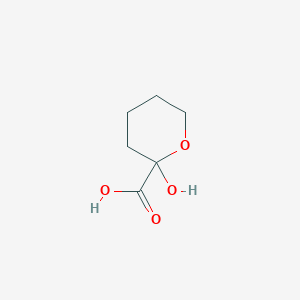
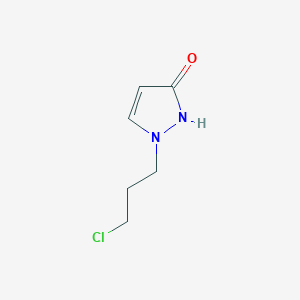

![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)
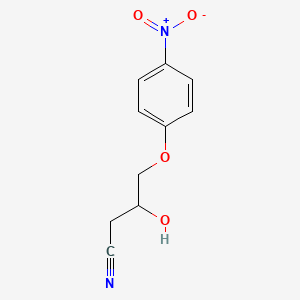
![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)
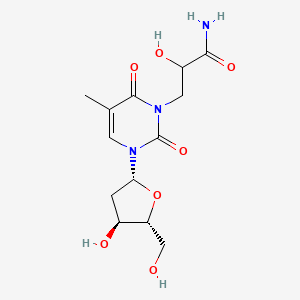
![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)
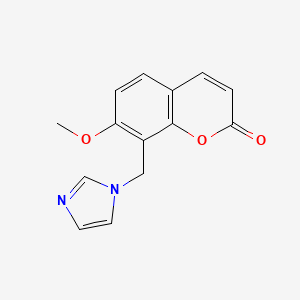
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
![Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane](/img/structure/B14211466.png)
